Potency vs. GSK2982772 & Nec-1s
Ripk1-IN-19 exhibits an IC50 of 15 nM against RIPK1, comparable to the clinical candidate GSK2982772 (IC50 = 16 nM) and substantially more potent than the commonly used tool compound Nec-1s (7-Cl-O-Nec-1, IC50 = 206 nM) . This 13.7-fold improvement in potency over Nec-1s positions Ripk1-IN-19 as a superior tool for experiments requiring maximal target engagement at lower compound concentrations, minimizing potential off-target liabilities associated with higher dosing.
| Evidence Dimension | RIPK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | GSK2982772: 16 nM; Nec-1s (7-Cl-O-Nec-1): 206 nM |
| Quantified Difference | Ripk1-IN-19 is equipotent to GSK2982772 and 13.7-fold more potent than Nec-1s |
| Conditions | Recombinant RIPK1 kinase assays; data compiled from vendor datasheets and primary literature |
Why This Matters
Selecting Ripk1-IN-19 over Nec-1s reduces the required compound concentration, thereby decreasing the risk of non-specific cytotoxicity and improving the signal-to-noise ratio in cell-based necroptosis assays.
